5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine
Description
Thiadiazole derivatives are heterocyclic compounds with a sulfur-containing five-membered ring, often modified with aromatic substituents to enhance biological activity or physicochemical stability. Fluorinated thiadiazoles, in particular, are studied for their electronic effects and bioactivity due to fluorine’s strong electronegativity and small atomic radius .
Properties
Molecular Formula |
C8H5F2N3S |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
InChI Key |
QZHYLXQWPGQHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC(=NS2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves cyclization reactions between thiosemicarbazide and an appropriate aromatic carboxylic acid or its derivatives bearing the 3,5-difluorophenyl group. The cyclization forms the thiadiazole ring, and the amino group is retained at the 3-position.
Solid-Phase Grinding Method Using Phosphorus Pentachloride
A patented method describes a solid-phase synthesis approach where thiosemicarbazide, 3,5-difluorobenzoic acid (the carboxylic acid bearing the 3,5-difluorophenyl group), and phosphorus pentachloride are combined in a dry reaction vessel and ground at room temperature until the reaction completes. The molar ratio used is approximately 1:1–1.2:1–1.2 for thiosemicarbazide:carboxylic acid:phosphorus pentachloride.
After grinding and standing, the crude product is treated with an alkaline solution to adjust the pH to 8–8.2, then filtered, dried, and recrystallized to yield the 2-amino-5-(3,5-difluorophenyl)-1,3,4-thiadiazole compound. This method boasts a high yield (>91%) and mild reaction conditions, with low equipment requirements and relatively low toxicity reagents compared to traditional liquid-phase synthesis.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Thiosemicarbazide + 3,5-difluorobenzoic acid + Phosphorus pentachloride | Solid-phase grinding at room temp |
| 2 | Stand to obtain crude product | |
| 3 | Add alkaline solution to pH 8–8.2 | |
| 4 | Filter, dry, recrystallize | Obtain target thiadiazole |
| Yield | >91% | High yield, mild conditions |
Cyclodehydration Using Phosphorus Oxychloride (POCl3)
Another widely used approach involves the cyclodehydration of 3,5-difluorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The procedure is as follows:
- Mix 3,5-difluorobenzoic acid (3 mmol) with POCl3 (10 mL) and stir at room temperature for 20 minutes.
- Add thiosemicarbazide (3 mmol) and heat the mixture to 80–90 °C for 1 hour.
- Cool the reaction mixture in an ice bath, carefully add water (40 mL), and reflux for 4 hours.
- Cool and basify the mixture to pH 8 using 50% sodium hydroxide solution.
- Stir, filter the precipitate, and recrystallize from an appropriate solvent to obtain 5-(3,5-difluorophenyl)-1,3,4-thiadiazol-2-amine.
This method is adapted from established protocols for 1,3,4-thiadiazole derivatives and has been reported to yield high purity products suitable for further chemical characterization.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 3,5-Difluorobenzoic acid + POCl3, stir RT 20 min | Activation of acid |
| 2 | Add thiosemicarbazide, heat 80–90 °C 1 h | Cyclodehydration |
| 3 | Cool, add water, reflux 4 h | Hydrolysis |
| 4 | Basify to pH 8 with NaOH | Precipitation of product |
| 5 | Filter, recrystallize | Purification |
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A novel approach reported involves a one-pot synthesis using polyphosphate ester (PPE) as a condensing agent. This method allows the reaction between thiosemicarbazide and aromatic carboxylic acid derivatives (including fluorinated benzoic acids) to proceed through three steps in a single vessel, forming the corresponding 2-amino-1,3,4-thiadiazole.
The advantages of this method include simplified operation, avoidance of hazardous reagents like phosphorus pentachloride or POCl3, and potentially improved yields. The structures of the products are confirmed by mass spectrometry, IR, and NMR.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Thiosemicarbazide + 3,5-difluorobenzoic acid + PPE | One-pot reaction |
| 2 | Heating under controlled conditions | Cyclization |
| 3 | Workup and purification | Product isolation |
Comparative Analysis of Preparation Methods
| Method | Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Solid-phase grinding with PCl5 | Thiosemicarbazide, 3,5-difluorobenzoic acid, PCl5 | Room temp grinding, alkaline workup | >91 | Mild, short time, simple equipment | Use of toxic PCl5 |
| Cyclodehydration with POCl3 | Thiosemicarbazide, 3,5-difluorobenzoic acid, POCl3 | Heating 80–90 °C, reflux hydrolysis | High | Established, high purity | Requires handling POCl3 |
| One-pot with Polyphosphate Ester | Thiosemicarbazide, 3,5-difluorobenzoic acid, PPE | Heating, one-pot reaction | Moderate | Safer reagents, simplified process | Less widely reported, optimization needed |
Research Findings and Characterization
The synthesized this compound has been characterized by:
- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows a singlet for the amino protons (~7.48 ppm) and multiplets for aromatic protons in the 7.2–7.6 ppm range.
- Infrared Spectroscopy (IR): Characteristic absorption bands include N–H stretching (~3278 cm⁻¹), C=N stretching (~1625 cm⁻¹), C–F stretching (~1193 cm⁻¹), and aromatic C–H stretches.
- Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, sulfur, and fluorine content consistent with the molecular formula C8H5F2N3S.
These data confirm the successful synthesis and purity of the target compound.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole sulfur atom undergoes oxidation under controlled conditions:
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides as intermediates before further oxidation to sulfones.
Cross-Coupling Reactions
The 3,5-difluorophenyl group participates in palladium-catalyzed coupling:
-
Applications : These reactions enable the introduction of aryl, heteroaryl, or amino groups, enhancing pharmacological potential .
Nucleophilic Aromatic Substitution
Fluorine atoms at the 3,5-positions are susceptible to nucleophilic displacement:
-
Regioselectivity : Substitution occurs preferentially at the para-fluorine position due to steric and electronic effects .
Amidation and Acylation
The amine group reacts with electrophiles to form amides:
| Acylating Agent | Coupling Reagents | Products | Yields | Citations |
|---|---|---|---|---|
| Benzoyl chloride | EDC/HOBt, DCM, 0°C → RT | N-Benzoyl derivatives | 85–92% | |
| Acetic anhydride | Pyridine, 50°C | N-Acetyl derivatives | 75–80% |
-
Key Example : Reaction with 3-oxo-1,2-benzothiazole acetamide precursors under EDC/HOBt catalysis yields bioactive hybrids with anti-inflammatory activity .
Reductive Transformations
The thiadiazole ring remains stable under reductive conditions:
Scientific Research Applications
Based on the search results, here's what is known about the compound 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine:
General Information:
- Formula : C8H5F2N3S
- Molecular Weight : 213.21 g/mol
- Brand : Biosynth
- Use : Intended for lab use only
Related Compounds & Biological Activity:
- Thiadiazole derivatives, including 1,3,4-thiadiazoles, are a class of compounds with biological importance, exhibiting insecticidal and fungicidal properties .
- 2-amino-1,3,4-thiadiazole derivatives have anticancer activities .
- 1,2,4-thiadiazole derivatives are used in treating different pathologies, including Alzheimer’s disease .
- One study synthesized a series of 1,2,4-thiadiazole-containing benzoxazolequinazoline derivatives and screened them for anticancer activity against human cancer cell lines including lung, breast, colon, and ovarian cancer .
- 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole inhibits the proliferation of tumor cells .
Synthesis:
- The compound 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine can be synthesized by the reaction of 2,6-difluorobenzoic acid and thiosemicarbazide .
- Classical methods for synthesizing 3,5-diaryl-1,2,4-thiadiazoles involve intramolecular cyclization, intermolecular cyclization, and oxidative dimerization of thioamides .
- A novel approach to synthesizing 1,3,4-thiadiazole-2-amine derivatives involves a one-pot reaction using thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE) .
Structural Information:
Mechanism of Action
The exact mechanism of action for 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Electronic Effects
- 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine (CAS: 881401-94-1): Molecular formula: C₈H₅F₂N₃S Molecular weight: 213.21 g/mol Substituents: Fluorine at 3,4-positions on the phenyl ring.
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine (CAS: 89894-30-4):
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine (CAS: 1189418-72-1):
Key Observations:
- Fluorine vs.
- Substituent Position : 3,5-Difluorophenyl (target compound) may exhibit symmetrical electronic effects, whereas 3,4-difluorophenyl or 4-chlorophenyl analogs have asymmetric charge distribution, influencing binding affinity in biological systems.
Inference for Target Compound:
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Substituent Effects : Fluorine’s electron-withdrawing nature enhances stability and bioavailability, while chlorine offers moderate electronegativity with larger atomic size, affecting steric interactions .
- Symmetry in 3,5-Difluorophenyl: This substitution pattern may optimize π-π stacking in target binding pockets compared to 3,4-difluoro or monochloro analogs .
- Synthetic Challenges : Fluorinated derivatives require precise control to avoid positional isomerism, as seen in 3,4-difluorophenyl synthesis .
Biological Activity
5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound includes a thiadiazole ring substituted with a difluorophenyl group. The compound can be synthesized through various methods involving the reaction of appropriate anilines with thiocarbonyl compounds under controlled conditions.
Synthetic Route Example
- Starting Material: 3,5-Difluoroaniline
- Reagents: Thiocarbonyl compounds (e.g., thiourea)
- Conditions: Typically involves heating in an organic solvent like ethanol or DMF.
Anticancer Properties
Research indicates that 1,2,4-thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds containing the thiadiazole ring have been shown to inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | Data not specified | Inhibition of DNA synthesis |
| 5-(Phenyl)-1,2,4-thiadiazol-3-amine | MCF-7 (Breast) | 23.29 | Inhibition of CDK9 activity |
In a study evaluating various thiadiazole derivatives against cancer cell lines such as A549 and MCF-7, it was found that certain substitutions on the thiadiazole core significantly enhanced anticancer activity by targeting key kinases involved in tumorigenesis .
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated antimicrobial properties. The presence of electronegative atoms like fluorine can enhance the interaction with biological targets.
| Target Organism | Activity | MIC (µg/mL) |
|---|---|---|
| E. coli | Moderate | 62.5 |
| S. aureus | Low | 125 |
These compounds often exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity: Thiadiazoles can inhibit enzymes such as carbonic anhydrase and phosphodiesterases.
- Interference with Nucleic Acids: Some studies suggest that these compounds can inhibit RNA and DNA synthesis without affecting protein synthesis directly .
- Targeting Kinases: The compound may interact with kinases involved in cell cycle regulation and apoptosis pathways.
Study on Anticancer Activity
A recent study explored the anticancer effects of several thiadiazole derivatives including this compound on human cancer cell lines. The results indicated that certain modifications to the thiadiazole scaffold significantly improved cytotoxicity against cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The findings revealed that compounds with fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine with high purity?
- Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate fluorinated precursors. Key steps include:
- Using 3,5-difluorophenyl thiourea as a starting material for thiadiazole ring formation under acidic conditions (e.g., H₂SO₄) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Monitoring reaction progress using TLC and confirming product identity via LC-MS and ¹⁹F NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Answer : Combine spectroscopic and computational methods:
- Spectroscopy : IR for amine (–NH₂) and thiadiazole (C=N/C–S) stretches; ¹H/¹³C NMR for aromatic and amine proton environments; X-ray crystallography for solid-state conformation .
- Computational : Optimize geometry using DFT (B3LYP/6-31+G(d,p)) to predict bond angles, electron density, and frontier molecular orbitals (HOMO/LUMO) .
Q. What safety protocols are critical when handling this compound?
- Answer : Follow hazardous chemical guidelines:
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
- Dispose of waste via licensed chemical disposal services, as halogenated heterocycles may pose environmental risks .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental vs. theoretical data for this compound?
- Answer : Discrepancies in bond lengths or vibrational frequencies often arise from crystal packing effects or solvent interactions. To address this:
- Perform DFT calculations with implicit solvent models (e.g., PCM) and compare with X-ray data .
- Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and correlate with experimental λmax values .
- Validate results by benchmarking against high-level methods (e.g., MP2) .
Q. What strategies can optimize the compound’s bioactivity in antimicrobial assays?
- Answer : Structure-activity relationship (SAR) studies are essential:
- Modify the difluorophenyl group (e.g., introduce electron-withdrawing substituents) to enhance membrane penetration .
- Test in vitro against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Assess synergy with commercial antibiotics (e.g., ciprofloxacin) using checkerboard assays .
Q. How does the fluorination pattern influence the compound’s pharmacokinetic properties?
- Answer : The 3,5-difluorophenyl group enhances metabolic stability and lipophilicity:
- Perform LogP measurements (shake-flask method) to quantify hydrophobicity.
- Evaluate metabolic stability in liver microsomes (e.g., human CYP450 isoforms) using LC-MS/MS .
- Compare with non-fluorinated analogs to isolate fluorine-specific effects .
Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzyme inhibition?
- Answer : Use kinetic and structural approaches:
- Enzyme assays : Measure IC₅₀ against target enzymes (e.g., dipeptidyl peptidase-IV) via fluorogenic substrates .
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites .
- Crystallography : Co-crystallize the compound with the enzyme to resolve binding interactions at Ångström resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
